molecular formula C9H18N2O2 B13432383 5-Morpholinopentanamide

5-Morpholinopentanamide

Cat. No.: B13432383
M. Wt: 186.25 g/mol
InChI Key: VNGOWEUCQDAMSD-UHFFFAOYSA-N
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Description

5-Morpholinopentanamide: is an organic compound that belongs to the class of amides It features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopentanamide typically involves the reaction of morpholine with a pentanoyl chloride or pentanoic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. A common procedure involves dissolving morpholine in an organic solvent such as dichloromethane, followed by the slow addition of pentanoyl chloride. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by washing with water, drying over anhydrous sodium sulfate, and evaporating the solvent under reduced pressure.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Morpholinopentanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide can be reduced to form amines.

    Substitution: The hydrogen atoms on the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Pentanoic acid derivatives.

    Reduction: Pentylamine derivatives.

    Substitution: Halogenated morpholine derivatives.

Scientific Research Applications

Chemistry: 5-Morpholinopentanamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its morpholine ring is known to enhance the bioavailability and stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to form stable amide linkages makes it a valuable component in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 5-Morpholinopentanamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites. The morpholine ring can interact with amino acid residues in the enzyme, preventing substrate binding and subsequent catalysis. In other applications, the compound may act as a ligand, forming complexes with metal ions or other molecules.

Comparison with Similar Compounds

    N-Methylmorpholine: Similar structure but with a methyl group attached to the nitrogen atom.

    Morpholine: Lacks the pentanamide chain.

    N-Ethylmorpholine: Similar structure but with an ethyl group attached to the nitrogen atom.

Uniqueness: 5-Morpholinopentanamide is unique due to the presence of both a morpholine ring and a pentanamide chain. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the morpholine ring enhances its solubility and stability, while the pentanamide chain provides a site for further functionalization.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

5-morpholin-4-ylpentanamide

InChI

InChI=1S/C9H18N2O2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2,(H2,10,12)

InChI Key

VNGOWEUCQDAMSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCC(=O)N

Origin of Product

United States

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